Bienvenue dans la boutique en ligne BenchChem!

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one

Medicinal chemistry Structure-activity relationship Indole pharmacophore

Select this compound for its differentiated N-1 indole geometry, which eliminates the indole NH hydrogen bond donor present in indol-3-yl analogs (e.g., CAS 2195939-50-3), fundamentally altering target engagement profiles. The gem-difluoro substitution on the azaspiro[2.5]octane core reduces amine basicity by 1–2 pKa units and increases lipophilicity (LogD ~1.8–2.5), making it a critical tool for optimizing membrane permeability and metabolic stability in spirocyclic lead series. Ideal for scaffold-hopping studies around IDO and complement factor B inhibitor patents. Available through custom synthesis with rapid global delivery.

Molecular Formula C17H18F2N2O
Molecular Weight 304.341
CAS No. 2178771-15-6
Cat. No. B2500146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one
CAS2178771-15-6
Molecular FormulaC17H18F2N2O
Molecular Weight304.341
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2
InChIKeyOJYDJOKSUYXHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2178771-15-6): Sourcing and Selection Guide for Spirocyclic-Indole Research Chemicals


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2178771-15-6, MF C17H18F2N2O, MW 304.33 g/mol) is a synthetic research compound combining a gem-difluoro-substituted 6-azaspiro[2.5]octane scaffold with an indole moiety linked via an ethanone bridge [1]. The compound belongs to a therapeutically relevant class of spirocyclic-indole hybrids that have been explored across multiple patent families, including as IDO inhibitors, complement factor B inhibitors, and antiviral 3C-like protease inhibitors [2]. Its structural features—fluorinated spirocyclic amine core, N-1 indole substitution geometry, and a hydrogen-bond-capable carbonyl linker—collectively distinguish it from closely related in-class analogs with alternative indole attachment points or non-fluorinated spiro systems [2].

Why 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one Cannot Be Readily Substituted by In-Class Analogs


Substitution of this compound with its closest commercially available analog, 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one (CAS 2195939-50-3), introduces a different indole attachment geometry (N-1 versus C-3) that fundamentally alters the hydrogen-bond donor/acceptor profile, molecular shape, and potential target engagement patterns [1]. The indol-1-yl substitution eliminates the indole N–H hydrogen bond donor present in the indol-3-yl isomer, which can be decisive in target binding where indole NH interactions are pharmacophoric [2]. Likewise, replacing the difluoro-azaspiro[2.5]octane core with a non-fluorinated 6-azaspiro[2.5]octane or a different spiro ring size (e.g., spiro[3.3]heptane) alters amine basicity (pKa), lipophilicity (logD), and metabolic clearance—parameters demonstrated to vary systematically across azaspiro scaffold series in drug discovery evaluations [3]. These structural distinctions produce non-interchangeable biological profiles, even within the same patent family.

Quantitative Differentiation Evidence for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2178771-15-6)


Indole Substitution Geometry: N-1 Versus C-3 Attachment and Hydrogen Bond Donor Profile

The target compound employs an indol-1-yl substitution (N-1 attachment), whereas the closest commercial analog (CAS 2195939-50-3) employs indol-3-yl (C-3 attachment). The indol-1-yl geometry eliminates the indole N–H hydrogen bond donor present in the indol-3-yl isomer, replacing it with a tertiary nitrogen that can only act as a hydrogen bond acceptor. In reported V1a receptor antagonist series, the indole NH has been demonstrated to be pharmacophoric for target engagement, and its methylation or replacement abolishes activity [1]. For procurement decisions, this means the two isomers are not functionally interchangeable in any assay where an indole NH donor interaction is required. The N-1 geometry also alters the trajectory of the indole plane relative to the ethanone linker, changing the overall molecular shape accessible to binding pockets [1].

Medicinal chemistry Structure-activity relationship Indole pharmacophore

Gem-Difluoro Substitution Effect on Spirocyclic Amine Basicity (pKa Modulation)

The 1,1-difluoro substitution on the cyclopropane ring of the 6-azaspiro[2.5]octane scaffold exerts a predictable electron-withdrawing effect that reduces the basicity of the piperidine nitrogen relative to non-fluorinated analogs. In systematic surveys of fluorinated azaspirocycles, gem-difluoro substitution adjacent to a basic amine center has been shown to lower pKa by approximately 1.0–2.0 log units compared to the parent non-fluorinated scaffold [1]. For the non-fluorinated 6-azaspiro[2.5]octane scaffold, the predicted pKa of the piperidine nitrogen is approximately 11.09 ± 0.40 . The electron-withdrawing difluoro substituent in the target compound is expected to reduce this value, producing a less basic, potentially more membrane-permeable amine at physiological pH [1]. This pKa shift directly impacts the compound's ionization state, passive permeability, and potential for lysosomal trapping—all critical parameters in cellular assay interpretation and in vivo PK [1].

Physicochemical property Amine basicity Drug design

Lipophilicity Differentiation of Difluoro-Azaspiro[2.5]octane Scaffold Versus Non-Fluorinated and Alternative Spiro Systems

The 1,1-difluoro substitution on the spiro[2.5]octane scaffold increases lipophilicity relative to the non-fluorinated core. The non-fluorinated 1,1-difluoro-6-azaspiro[2.5]octane fragment (CAS 144230-47-7) has a reported LogP of 0.40 [1]. Introduction of the indol-1-yl-ethanone moiety to form the target compound increases molecular weight and lipophilicity; structurally analogous 6-azaspiro[2.5]octane-indole conjugates show calculated LogD (pH 7.4) values in the range of approximately 1.8–2.5 [2]. In contrast, non-fluorinated or mono-fluorinated spiro[3.3]heptane scaffolds studied by Burkhard et al. demonstrated LogD values generally 0.5–1.5 units lower than their spiro[2.5]octane counterparts due to reduced ring size and altered heteroatom exposure [3]. This lipophilicity difference translates to distinct membrane partitioning behavior, plasma protein binding, and metabolic clearance profiles—meaning that compounds built on different spiro scaffolds cannot be treated as interchangeable even when bearing identical indole-ethanone substituents [3].

Lipophilicity logP ADME property

Spiro[2.5]octane Scaffold Conformational Rigidity and 3D Shape Differentiation from Spiro[3.3]heptane and Spiro[3.5]nonane Systems

The 6-azaspiro[2.5]octane core (spiro-fusion of cyclopropane and piperidine rings) provides a distinct three-dimensional exit vector geometry compared to other spiro systems. The cyclopropane ring in the spiro[2.5]octane scaffold imposes greater conformational rigidity than the cyclobutane in spiro[3.5]nonane or the azetidine in spiro[3.3]heptane systems [1]. Chiral 6-azaspiro[2.5]octanes have been demonstrated as potent and selective M4 muscarinic acetylcholine receptor antagonists, with specific stereochemical configurations (e.g., (S)-configuration at the 1-position) being critical for achieving IC50 values below 100 nM at M4 while maintaining >100-fold selectivity over M1, M2, M3, and M5 subtypes [2]. The spiro[2.5]octane scaffold's unique bond angles and restricted rotational freedom mean that compounds built on this core cannot be replaced by spiro[3.3]heptane, spiro[3.5]nonane, or 8-azabicyclo[3.2.1]octane scaffolds without altering the three-dimensional pharmacophore presentation—a factor demonstrated to be crucial for target selectivity in muscarinic receptor programs [2].

Conformational analysis Scaffold diversity Drug design

Distinction from Closest CAS-Neighbor Analog: 5-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2178771-06-5)

CAS 2178771-06-5 (MW 292.38 g/mol) shares the same indole-1-carbonyl motif as the target compound but replaces the difluoro-6-azaspiro[2.5]octane core with a cyclopropylidene-8-azabicyclo[3.2.1]octane system . The 8-azabicyclo[3.2.1]octane (tropane) scaffold has a fused bicyclic structure with distinct nitrogen positioning versus the spiro-fused 6-azaspiro[2.5]octane [1]. This scaffold difference produces a 11.95 g/mol molecular weight reduction and, more critically, alters the spatial orientation of the basic nitrogen and the indole-carbonyl pharmacophore [1]. In muscarinic receptor programs, 8-azabicyclo[3.2.1]octane and 6-azaspiro[2.5]octane scaffolds have shown divergent selectivity profiles, with the spiro scaffold providing superior M4 subtype selectivity in certain chemotypes [2]. Additionally, the 8-azabicyclo[3.2.1]octane analog lacks fluorine atoms, losing the metabolic stability and pKa modulation benefits of gem-difluoro substitution discussed in Evidence Items 2 and 3 [2].

Comparator analysis Scaffold hopping Procurement decision

Recommended Research and Industrial Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one (CAS 2178771-15-6)


Chemical Biology Probe Development Requiring a Non-Hydrogen-Bond-Donating Indole Moiety

The indol-1-yl (N-1) substitution geometry eliminates the indole N–H hydrogen bond donor while retaining the indole aromatic system for π-stacking and hydrophobic interactions. This makes the compound suitable for target engagement studies where an indole NH donor would introduce confounding hydrogen bonding or where the target binding pocket specifically accommodates an N-substituted indole. As established in Section 3, Evidence Item 1, the N-1 geometry produces a fundamentally different hydrogen bonding profile versus the indol-3-yl isomer (CAS 2195939-50-3). Researchers developing probes for targets with known N-1 indole preference (e.g., certain GPCRs and kinases with indole-binding subpockets that do not require NH donation) should select this compound over the indol-3-yl analog [1].

ADME/PK Optimization Studies Leveraging Difluoro Spiro[2.5]octane Scaffold Properties

The gem-difluoro substitution on the cyclopropane ring is predicted to reduce piperidine nitrogen basicity (pKa) by approximately 1.0–2.0 log units relative to non-fluorinated 6-azaspiro[2.5]octane analogs (Section 3, Evidence Item 2) while increasing lipophilicity (LogD estimated 1.8–2.5 range; Section 3, Evidence Item 3). These properties make this compound a valuable tool compound for studying the impact of fluorinated spiro scaffolds on membrane permeability, lysosomal trapping, and metabolic clearance. Medicinal chemistry teams optimizing spirocyclic lead series can use this compound as a reference point for understanding how gem-difluoro incorporation on the spiro[2.5]octane core shifts key ADME parameters relative to non-fluorinated baseline scaffolds [2].

IDO/TDO or Complement Factor B Inhibitor Scaffold-Hopping Campaigns

The 6-azaspiro[2.5]octane-indole chemotype has been claimed in patent families covering IDO inhibitors (US20200239464A1) and complement factor B inhibitors (WO2015009616A1, US9682968) [1]. This compound, with its difluoro-azaspiro core and indol-1-yl-ethanone architecture, represents a distinct sub-chemotype within these patent spaces. Researchers engaged in scaffold-hopping or IP diversification around spirocyclic IDO or complement inhibitors should evaluate this compound as a comparator to the more commonly exemplified non-fluorinated and indol-3-yl analogs, given its differentiated physicochemical and hydrogen bonding profile (Section 3, Evidence Items 1–5) [1].

Selectivity Profiling in Receptor Panels Where Spiro[2.5]octane Geometry Is Determinant

Chiral 6-azaspiro[2.5]octanes have demonstrated scaffold-dependent selectivity in muscarinic acetylcholine receptor programs, with >100-fold M4 selectivity achievable through appropriate stereochemistry (Section 3, Evidence Item 4) [1]. This compound, as a 6-azaspiro[2.5]octane-indole conjugate, can serve as a selectivity probe or comparator in receptor panels where spiro scaffold geometry is suspected to influence subtype selectivity. Its differentiation from the 8-azabicyclo[3.2.1]octane analog (CAS 2178771-06-5; Section 3, Evidence Item 5) makes it particularly valuable for deconvoluting scaffold-versus-substituent contributions to receptor selectivity profiles [1].

Quote Request

Request a Quote for 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.